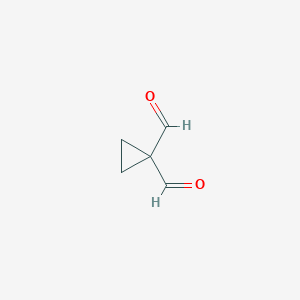

Cyclopropane-1,1-dicarbaldehyde

Description

Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7, molecular formula C₅H₆O₄) is a strained bicyclic compound with two carboxylic acid groups attached to a cyclopropane ring. It is a versatile synthetic intermediate in organic and medicinal chemistry. Notably, it serves as a precursor for pharmaceuticals such as montelukast (an asthma drug) and ketorolac (a nonsteroidal anti-inflammatory drug) . The compound exhibits a melting point of 134–136°C and is commercially available with a purity of 97–98% .

While the user’s query specifies "cyclopropane-1,1-dicarbaldehyde," the provided evidence primarily focuses on cyclopropane-1,1-dicarboxylic acid and its ester derivatives (e.g., dimethyl, diethyl, or di-n-propyl esters). This article will instead compare cyclopropane-1,1-dicarboxylic acid and its esters with structurally similar compounds.

Properties

CAS No. |

136476-41-0 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

cyclopropane-1,1-dicarbaldehyde |

InChI |

InChI=1S/C5H6O2/c6-3-5(4-7)1-2-5/h3-4H,1-2H2 |

InChI Key |

LLYSBMNJRGHFBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C=O)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopropane-1,1-Dicarboxylate Esters

Dimethyl cyclopropane-1,1-dicarboxylate (CAS 6914-71-2) and diethyl cyclopropane-1,1-dicarboxylate (CAS 1559-02-0) are ester derivatives of the parent dicarboxylic acid. These esters are pivotal in synthesizing heterocycles and coordination polymers. For example:

- Reactivity : They undergo acid-induced intramolecular transesterification to form cyclopropa[c]coumarins, though this method fails for larger lactones .

- Synthetic Yields : Dimethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate (Compound 91) is synthesized in 99% yield under palladium catalysis .

- Applications : Used in polymer synthesis with low volume shrinkage, as seen in photopolymerization of vinylcyclopropane dicarboxylates .

Cyclopentane-1,3-Dicarbaldehyde

Cyclopentane-1,3-dicarbaldehyde (CID 14288766, C₇H₁₀O₂) shares structural similarities but differs in ring size and functional groups. Its larger ring reduces strain, altering reactivity:

Other Cyclopropane Derivatives

- Cyclopropanecarboxylic Acid (CAS 1759-53-1): A monocarboxylic analog with a lower molecular weight (86.09 g/mol) and boiling point (182–184°C) . Unlike the dicarboxylic acid, it lacks the bifunctional reactivity critical for coordination chemistry (e.g., cobalt(II) complexes ).

- 1-Amino-1-cyclopropanecarboxylic Acid: Used in peptide synthesis but lacks the dual acid groups for metal coordination .

Key Research Findings

Coordination Chemistry

Polymer Science

Diethyl 2-vinylcyclopropane-1,1-dicarboxylate monomers (80:20 mixture of isomers) polymerize with low volume shrinkage (~5%), advantageous for dental resins and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.